Cas no 2227709-82-0 (methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate)

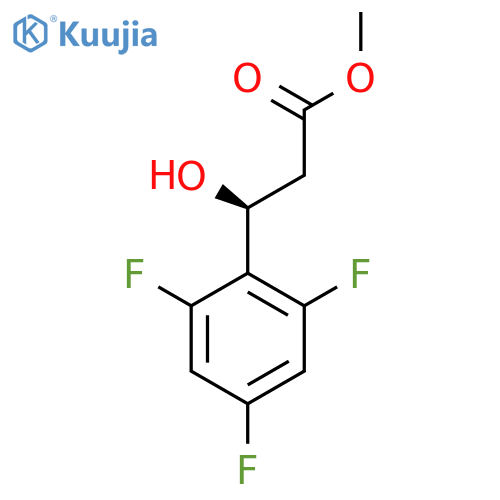

2227709-82-0 structure

商品名:methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate

- EN300-1802608

- 2227709-82-0

-

- インチ: 1S/C10H9F3O3/c1-16-9(15)4-8(14)10-6(12)2-5(11)3-7(10)13/h2-3,8,14H,4H2,1H3/t8-/m0/s1

- InChIKey: IGOMIFVPHJXGEO-QMMMGPOBSA-N

- ほほえんだ: FC1C=C(C=C(C=1[C@H](CC(=O)OC)O)F)F

計算された属性

- せいみつぶんしりょう: 234.05037863g/mol

- どういたいしつりょう: 234.05037863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802608-2.5g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 2.5g |

$3304.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-1g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 1g |

$1686.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-10g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 10g |

$7250.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-0.1g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-5.0g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1802608-0.25g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-1.0g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1802608-10.0g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1802608-0.5g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 0.5g |

$1619.0 | 2023-09-19 | ||

| Enamine | EN300-1802608-0.05g |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |

2227709-82-0 | 0.05g |

$1417.0 | 2023-09-19 |

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2227709-82-0 (methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬